
2-Bromopyrimidine
Overview
Description
2-Bromopyrimidine (C₄H₃BrN₂, MW 158.98 g/mol) is a halogenated pyrimidine derivative where a bromine atom replaces a hydrogen at the C2 position of the pyrimidine ring . It is widely used in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki, Sonogashira) to construct complex heterocycles and pharmaceuticals . Its electronic structure, characterized by bromine's electron-withdrawing effect, influences its reactivity in substitution and metalation reactions .
Preparation Methods
Traditional Craig Diazotization-Bromination Method
The classical Craig method, first described in 1934, involves the diazotization of 2-aminopyridine followed by bromination. The reaction proceeds through three stages:
Reaction Mechanism and Conditions
-
Formation of the Hydrobromide Salt :
2-Aminopyridine reacts with hydrobromic acid (HBr) at subzero temperatures (-10°C to 0°C) to form 2-aminopyridine hydrobromide . -
Perbromide Formation :
Bromine (Br₂) is added to the hydrobromide salt, yielding an orange perbromide complex : -
Diazotization and Neutralization :
Sodium nitrite (NaNO₂) initiates diazotization, releasing nitrogen gas and forming 2-bromopyridine upon neutralization with sodium hydroxide :
Limitations
-
High HBr Consumption : The stoichiometric requirement of 3–4 moles of HBr per mole of 2-aminopyridine increases raw material costs .
-
By-Product Formation : 2,5-Dibromopyridine forms in yields up to 15%, necessitating costly purification .
-
Low Batch Productivity : Large reaction volumes due to dilute HBr (48% aqueous) limit scalability .
Improved Craig Method with Sulfuric Acid
Patent US4291165A introduces sulfuric acid (H₂SO₄) as a co-acid to reduce HBr usage while maintaining reaction efficiency .
Optimized Reaction Parameters
Parameter | Traditional Method | Improved Method |
---|---|---|
HBr:2-Aminopyridine | 3.5:1 | 1:1 – 3.5:1 |
H₂SO₄:HBr | 0:1 | 2:8 – 8:2 |
Temperature Range | -10°C to 0°C | -20°C to 10°C |
By-Product (2,5-Dibromo) | ≤15% | ≤5% |
Stepwise Procedure
-
Acid Mixing :
HBr (48% aqueous) and H₂SO₄ (98%) are combined at -10°C. The molar ratio of H₂SO₄:HBr is maintained at 4:6 to suppress Br₂ volatilization . -
Bromine Addition :
Bromine is added dropwise to ensure complete perbromide formation without local overheating . -
Diazotization :
Sodium nitrite (1.1 equivalents) is introduced over 2–3 hours, with nitrogen evolution monitored for reaction completion . -
Workup :
Yield and Purity
Industrial Synthesis and Scaling Considerations
Large-Scale Process Design
Challenge | Solution |
---|---|
Exothermic Reaction | Jacketed reactors with cryogenic cooling (-20°C) |
Bromine Handling | Closed-loop systems with scrubbers |
Waste Management | NaBr recovery via crystallization |
Cost Analysis
Component | Cost Contribution (Traditional) | Cost Contribution (Improved) |
---|---|---|
HBr | 62% | 38% |
H₂SO₄ | 0% | 18% |
Waste Treatment | 22% | 12% |
The substitution of H₂SO₄ for HBr reduces raw material costs by 34% per batch .
Comparative Analysis of Preparation Methods
Table 1: Method Comparison
Method | Yield (%) | By-Products (%) | Scalability | Cost Index |
---|---|---|---|---|
Traditional Craig | 65–70 | 10–15 | Moderate | 100 |
Improved Craig (H₂SO₄) | 78–85 | 3–5 | High | 66 |
Direct Bromination | 40–50 | 20–30 | Low | 120 |
By-Product Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.
Aminocarbonylation: It undergoes aminocarbonylation at the C-2 position with palladium and molybdenum hexacarbonyl.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Aminocarbonylation: Palladium catalysts, carbon monoxide, and amines under microwave-assisted conditions.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines.
Cross-Coupling Reactions: Biaryl compounds, alkenes, and alkynes.
Aminocarbonylation: Aminocarbonylated pyrimidines.
Scientific Research Applications
Pharmaceutical Applications
2-Bromopyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure enhances reactivity, making it suitable for numerous reactions.
Anticancer Agents
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, novel indazol–pyrimidine-based compounds have been synthesized, showcasing selective cytotoxicity against cancer cell lines. These compounds were designed through strategic modifications involving this compound, demonstrating its role in drug design and development .
Antiviral Compounds
The compound has also been explored for its antiviral properties. Research indicates that certain derivatives exhibit activity against viral infections, making them candidates for further development in antiviral therapies .
Agrochemical Applications
In agrochemistry, this compound is utilized in the synthesis of herbicides and fungicides. Its structural properties allow for the modification and enhancement of biological activity.
Herbicides
Several studies have reported on the synthesis of pyrimidine derivatives that possess herbicidal activity. The incorporation of this compound into these structures has led to improved efficacy against specific weed species .
Material Science Applications
This compound is also significant in materials science, particularly in the development of liquid crystals and optoelectronic materials.
Liquid Crystals
The compound can be used to create liquid crystalline materials with specific optical properties. For example, 2-bromo-alkylpyrimidines can be reacted with aromatic boronic acids through Suzuki coupling reactions to yield liquid crystalline compounds .
Organic Electronics
In organic electronics, this compound derivatives are explored for their potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties .
Synthetic Applications
The synthesis of this compound itself is a topic of interest due to its utility as a precursor for further chemical transformations.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions involving this compound are widely studied for constructing complex organic molecules. These reactions allow for the formation of carbon-carbon bonds, facilitating the assembly of diverse pyrimidine-containing structures .
Data Tables
Below are summarized data tables highlighting key findings related to the applications of this compound:
Application Area | Compound Type | Key Findings |
---|---|---|
Pharmaceuticals | Anticancer Agents | Indazol–pyrimidine derivatives exhibit cytotoxicity |
Agrochemicals | Herbicides | Enhanced efficacy against specific weeds |
Material Science | Liquid Crystals | Synthesis via Suzuki coupling yields new materials |
Organic Electronics | OLEDs and Photovoltaics | Favorable electronic properties |
Case Studies
Case Study 1: Anticancer Activity
A study focused on synthesizing new indazol–pyrimidine derivatives from this compound demonstrated selective activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Case Study 2: Herbicidal Efficacy
Research involving the modification of pyrimidine derivatives showed significant herbicidal activity when this compound was incorporated into their structure, indicating its utility in developing effective agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromopyrimidine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyrimidine ring. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyrimidine ring and an aryl or alkyl group .
Comparison with Similar Compounds
Positional Isomers: 2-Bromopyrimidine vs. 5-Bromopyrimidine
Structural and Electronic Differences :
- Positional Isomerism : this compound (2BrPyr) and 5-bromopyrimidine (5BrPyr) differ in bromine substitution (C2 vs. C5), leading to distinct electronic distributions. Theoretical and spectroscopic studies reveal that 2BrPyr exhibits stronger electron-withdrawing effects at the ortho position, altering its π-electron delocalization compared to 5BrPyr .
- VUV Photoabsorption Spectra : The VUV spectra of 2BrPyr and 5BrPyr show unique absorption bands (e.g., Band II in the 4.6–5.4 eV range). 2BrPyr displays vibrational progressions at 4.8–5.0 eV, while 5BrPyr absorbs at 5.0–5.2 eV, indicating differences in excited-state dynamics .
Reactivity in Cross-Coupling Reactions :
- Sonogashira Coupling: 2BrPyr reacts with trimethylsilylacetylene to yield products in poorer yields (exact % unspecified) compared to 5BrPyr, likely due to steric hindrance at the C2 position .
- Suzuki Coupling : Both isomers participate in Suzuki reactions, but 2BrPyr is more frequently utilized in pharmaceutical synthesis (e.g., tankyrase inhibitors) due to its compatibility with boronic ester intermediates .
Electron-Impact Ionization Cross-Sections :
At 5000 eV, 2BrPyr has a lower cross-section (1.120) than 5BrPyr (1.185), suggesting that bromine’s position affects electron scattering efficiency. This has implications for mass spectrometry and radiation chemistry applications .
Property | This compound | 5-Bromopyrimidine |
---|---|---|
Ionization Cross-Section (5000 eV) | 1.120 | 1.185 |
VUV Absorption Range (Band II) | 4.8–5.0 eV | 5.0–5.2 eV |
Sonogashira Coupling Yield | Lower | Higher |
Halogenated Derivatives: Bromine vs. Chlorine
This compound vs. 2-Chloropyrimidine :
- Reactivity in SNAr Reactions: Both undergo nucleophilic aromatic substitution (SNAr), but 2BrPyr reacts faster due to bromine’s superior leaving group ability compared to chlorine. However, in some cases (e.g., with 4-chloro-2,6-diaminopyrimidine), yields are unpredictable due to solubility issues .
- Ionization Cross-Sections : 2BrPyr’s cross-section (1.120) is higher than 2-chloropyrimidine (0.9359), reflecting bromine’s greater polarizability and electron density perturbation .
5-Bromopyrimidine vs. 5-Chloropyrimidine :
Similar trends are observed, with 5BrPyr exhibiting higher ionization cross-sections (1.185) than 5-chloropyrimidine (1.127) .
Halogen | Position | Ionization Cross-Section (5000 eV) |
---|---|---|
Br | C2 | 1.120 |
Cl | C2 | 0.9359 |
Br | C5 | 1.185 |
Cl | C5 | 1.127 |
This compound vs. Bromopyridines :
- Nickel-Catalyzed Coupling : 2BrPyr reacts with ethyl 4-bromobutyrate to form products in moderate yields (exact % unspecified), comparable to 3-bromopyridine but lower than 4-bromopyridine .
- Metalation Reactions : 2BrPyr undergoes sequential metalation (C4 → C6 → C5) using TMPMgCl·LiCl, enabling the synthesis of pyrazolopyrimidines. This multi-step functionalization is less common in bromopyridines .
Comparison with Bromoquinazolines :
4-Chloroquinazoline outperforms 2BrPyr in SNAr reactions, achieving >90% yields due to its electron-deficient aromatic system .
Key Research Findings
Biological Activity
2-Bromopyrimidine is a halogenated pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound (C4H4BrN3) is characterized by a bromine atom at the second position of the pyrimidine ring. This substitution can significantly influence its biological properties, making it a valuable scaffold for drug development.
Biological Activity Overview
The biological activities of this compound and its derivatives include:
- Anticancer Activity : Various studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against different cancer cell lines.
- Antimicrobial Activity : These compounds also show promising antibacterial and antifungal properties.
- Inhibitory Effects on Kinases : Certain derivatives act as inhibitors of specific kinases, which are crucial in cancer therapy.
Anticancer Activity
Research has highlighted the potential of this compound derivatives as anticancer agents. For instance, a study synthesized several 5-bromo-pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia). The results indicated that compounds such as 5c and 6g exhibited potent inhibitory effects on the Bcr/Abl tyrosine kinase, suggesting their potential as therapeutic agents in cancer treatment .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Remarks |
---|---|---|---|
5c | K562 | 0.5 | Potent Bcr/Abl inhibitor |
6g | A549 | 1.2 | Significant cytotoxicity |
5e | HCT116 | 0.8 | Comparable to Dasatinib |
6h | MCF-7 | 0.9 | Effective against breast cancer |
Antimicrobial Activity
In addition to anticancer properties, certain derivatives of this compound have been evaluated for antimicrobial activity. A study reported that compounds derived from 5-bromo-pyrimidine showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Compounds such as 5a and 6d demonstrated notable effectiveness in inhibiting microbial growth .
Table 2: Antimicrobial Activity of Selected Derivatives
Compound | Microorganism Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5a | Gram-positive bacteria | 32 µg/mL |
6d | Gram-negative bacteria | 16 µg/mL |
5c | Fungal species | 64 µg/mL |
The mechanism by which this compound exerts its biological effects often involves the inhibition of key enzymes or receptors:
- Kinase Inhibition : As noted in anticancer studies, these compounds can inhibit Bcr/Abl kinase activity, which is pivotal in certain leukemias.
- Antimicrobial Mechanisms : The exact mechanisms for antimicrobial activity are still being elucidated but may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Case Studies
- Study on Anticancer Efficacy : A comprehensive evaluation was conducted on a series of novel bromo-pyrimidine derivatives showing enhanced anticancer properties compared to traditional therapies like Dasatinib. The study found that several compounds not only inhibited tumor cell proliferation but also induced apoptosis in cancer cells .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of these compounds against various pathogens. The results indicated that certain derivatives could serve as lead compounds for developing new antibiotics .
Q & A
Q. How can researchers optimize reaction conditions for Suzuki-Miyaura cross-coupling using 2-bromopyrimidine?
Basic Research Focus
To achieve efficient coupling, key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common, with ligand choice impacting yield .
- Solvent system : Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates .
- Base optimization : K₂CO₃ or Cs₂CO₃ enhances transmetallation by deprotonating boronic acids .
- Temperature control : Microwave-assisted reactions (e.g., 100–120°C) reduce reaction time and improve regioselectivity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation (H335) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
- Storage : Keep in airtight containers at 2–8°C to avoid decomposition .
Q. How do electronic effects of bromine in this compound influence its reactivity in nucleophilic aromatic substitution?
Advanced Research Focus
Bromine’s electron-withdrawing nature activates the pyrimidine ring at specific positions:
- C2 vs. C4/C6 selectivity : Bromine at C2 directs nucleophiles to C4/C6 via resonance withdrawal, as shown by DFT calculations .
- Substituent effects : Electron-donating groups on the pyrimidine ring reduce activation energy for substitution, validated by kinetic studies .
- Solvent polarity : Polar solvents stabilize transition states, accelerating substitution rates (e.g., DMSO > toluene) .
Q. What computational methods best predict the ionization energies of this compound’s molecular orbitals?
Advanced Research Focus
- B3LYP vs. P3 methods : B3LYP/6-311G(2df,2p) with SDD basis sets for Br accurately predict ionization energies (e.g., HOMO at 9.45 eV vs. experimental 9.50 eV) .
- Valence photoelectron spectroscopy (PES) : Assigns ionization bands to specific orbitals (e.g., nN⁻, π₃) with <0.3 eV error .
- Population analysis : Bromine contributes 50.1% electron density to the π₃ orbital, explaining its destabilization in PES .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
Advanced Research Focus
- Multi-technique validation : Cross-validate NMR, IR, and mass spectrometry data to confirm structural assignments .
- Dynamic vs. static effects : Use variable-temperature NMR to distinguish tautomeric equilibria from substituent effects .
- Computational docking : Compare experimental UV-Vis spectra with TD-DFT predictions to identify discrepancies in electronic transitions .
Q. What strategies improve the reproducibility of this compound-based syntheses?
Basic Research Focus
- Stoichiometric precision : Maintain a 1:1.2 molar ratio of this compound to boronic acid to avoid side reactions .
- Purity verification : Use HPLC or GC-MS to confirm ≥98% purity before reactions .
- Moisture control : Employ Schlenk lines or molecular sieves in moisture-sensitive reactions .
Q. How does bromine substitution impact the photostability of pyrimidine derivatives?
Advanced Research Focus
- UV irradiation studies : this compound undergoes C-Br bond cleavage under UV light (254 nm), forming pyrimidinyl radicals detectable via EPR .
- Comparative analysis : Bromine at C2 reduces photostability compared to chloro- or fluoro-substituted analogs due to weaker C-Br bond energy (≈276 kJ/mol) .
Q. What ethical considerations apply when publishing spectral data for this compound?
Basic Research Focus
Properties
IUPAC Name |
2-bromopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFIHORVILKHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063532 | |
Record name | Pyrimidine, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4595-60-2 | |
Record name | 2-Bromopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4595-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromopyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88935 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 2-bromo- | |
Source | EPA DSSTox | |
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Record name | 2-bromopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.722 | |
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